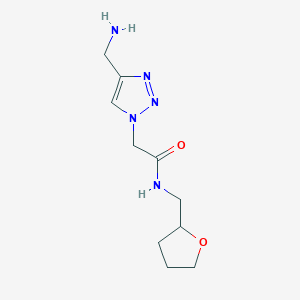![molecular formula C10H19N5O B1464976 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1249624-12-1](/img/structure/B1464976.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
Vue d'ensemble
Description
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide, also known as 3-MBA, is an organic compound that has been used in scientific research since its synthesis in 1962. It is a synthetic analog of the neurotransmitter acetylcholine and has been used in a variety of studies, including those related to the development of new drugs and treatments. 3-MBA has been used to study the structure and function of acetylcholine receptors, as well as to investigate the effects of cholinergic agonists and antagonists on the nervous system.
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives are recognized for their diverse biological activities, which make them valuable in the development of new drugs. The structural variability of triazoles allows for the exploration of novel therapeutic agents with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research has highlighted the importance of triazoles in synthesizing compounds with activity against various neglected diseases and pathogens resistant to current treatments. The development of new chemical entities based on triazole scaffolds is an active area of research, aiming to address emerging health challenges and the continuous need for new medications (Ferreira et al., 2013).
Triazoles in Agriculture and Medicine
Triazoles have found applications beyond pharmaceuticals, including agriculture, where they are used in producing plant protection products such as fungicides, insecticides, and growth regulators. Their role in medicine extends to synthesizing known drugs with antimicrobial and cardioprotective effects. The versatility of triazoles underscores their importance in both protecting crops and treating medical conditions, demonstrating the compound's potential utility across different sectors (Nazarov et al., 2021).
Chemical and Biological Properties
The study of triazole derivatives extends to understanding their physico-chemical properties, synthesis methods, and biological activities. These compounds are involved in various applications, including as additives for fuels, antioxidants, and corrosion inhibitors, highlighting their broad utility in industrial and environmental contexts. The exploration of triazoles' biological effects, such as antimicrobial and antifungal activities, is crucial for developing new therapeutic agents (Parchenko, 2019).
Eco-friendly Synthesis Methods
Recent advances in triazole synthesis emphasize eco-friendly methods, including microwave irradiation and the use of novel, easily recoverable catalysts. These advancements aim to improve the efficiency and sustainability of producing triazole derivatives, making the process more environmentally friendly and applicable to industrial drug synthesis and other areas (de Souza et al., 2019).
Propriétés
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-6-9(5-11)13-14-15/h6,8H,3-5,7,11H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLRBJWUNJGGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)


![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)